molecular formula C7H7BrN2O B13921003 4-Bromo-2,3-dihydrofuro[2,3-c]pyridin-7-amine

4-Bromo-2,3-dihydrofuro[2,3-c]pyridin-7-amine

Cat. No.: B13921003
M. Wt: 215.05 g/mol
InChI Key: NMQODZQRYLAUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-c]pyridin-7-amine, 4-bromo-2,3-dihydro- is a heterocyclic compound that features a fused furan and pyridine ring system with an amine group at the 7th position and a bromine atom at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-c]pyridin-7-amine, 4-bromo-2,3-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridin-7-amine, 4-bromo-2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with various substituents replacing the bromine atom .

Scientific Research Applications

Furo[2,3-c]pyridin-7-amine, 4-bromo-2,3-dihydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Furo[2,3-c]pyridin-7-amine, 4-bromo-2,3-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan-pyridine derivatives and brominated heterocycles. Examples are:

Uniqueness

Furo[2,3-c]pyridin-7-amine, 4-bromo-2,3-dihydro- is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

4-bromo-2,3-dihydrofuro[2,3-c]pyridin-7-amine

InChI

InChI=1S/C7H7BrN2O/c8-5-3-10-7(9)6-4(5)1-2-11-6/h3H,1-2H2,(H2,9,10)

InChI Key

NMQODZQRYLAUOS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=CN=C2N)Br

Origin of Product

United States

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